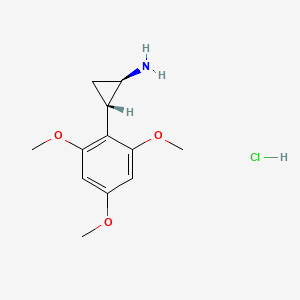![molecular formula C10H18N2O4 B13453425 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes a butanoic acid backbone with carbamoyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of butanoic acid derivatives with carbamoylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-[(hydroxymethyl)sulfanyl]ethyl]carbamoyl}butanoic acid: This compound shares a similar backbone but includes additional functional groups that confer different properties.
Glutathione derivatives: These compounds have similar carbamoyl groups and are involved in various biochemical processes.
Uniqueness
4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)9(10(11)16)12-7(13)4-3-5-8(14)15/h6,9H,3-5H2,1-2H3,(H2,11,16)(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI Key |
LUFYPPYRGKVSBM-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


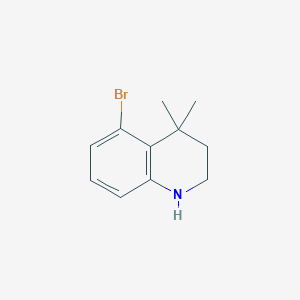
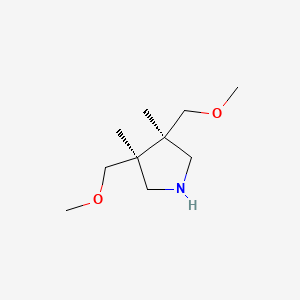
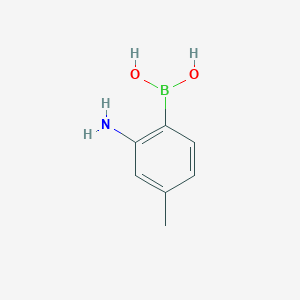
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)


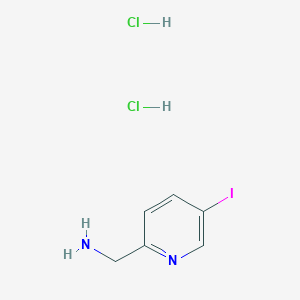
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
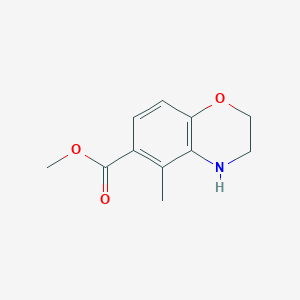
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)

![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
